molecular formula C10H11NO3 B017590 4-Acetamido-2-methylbenzoic acid CAS No. 103204-69-9

4-Acetamido-2-methylbenzoic acid

Cat. No. B017590
M. Wt: 193.2 g/mol
InChI Key: AQPDTYYKDYMCTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamido compounds often involves multi-step chemical processes, including esterification, amidation, and the employment of specific reagents to achieve the desired acetamido functionality. For instance, the synthesis of similar compounds like acetamidobenzoic acids can be achieved through direct functionalization of the benzene ring, followed by acetylation of the amine group to introduce the acetamido moiety (Zhang Yun-chen, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Acetamido-2-methylbenzoic acid has been elucidated using techniques such as X-ray crystallography, revealing orthorhombic crystal systems and specific spatial arrangements that stabilize the molecule through hydrogen bonding (Zhang Yun-chen, 2006).

Chemical Reactions and Properties

The chemical reactivity of 4-Acetamido-2-methylbenzoic acid can be anticipated based on related compounds, which undergo various reactions such as coordination to metals, formation of polymers, and interactions with other organic molecules. These reactions exploit the acetamido group's ability to act as a ligand, forming coordination compounds with metals (Pedireddi & Varughese, 2004).

Scientific Research Applications

4-Acetamido-2-methylbenzoic acid is a chemical compound with the molecular formula C10H11NO3 . It appears as a white to yellow powder or crystal . .

In terms of applications, 4-Acetamido-2-methylbenzoic acid is used in peptide synthesis . Peptide synthesis is a process used in organic chemistry to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds.

  • Peptide Synthesis : As mentioned earlier, 4-Acetamido-2-methylbenzoic acid is used in peptide synthesis . Peptides are organic compounds made up of multiple amino acids linked via amide bonds. The specific methods of application and experimental procedures would depend on the specific peptide being synthesized.

  • Pharmacokinetics : Given its chemical structure, 4-Acetamido-2-methylbenzoic acid could potentially be used in pharmacokinetic studies . Pharmacokinetics is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body.

  • Medicinal Chemistry : 4-Acetamido-2-methylbenzoic acid could potentially be used in medicinal chemistry , which involves the design and synthesis of therapeutic agents.

  • Lipophilicity Studies : The compound could be used in studies of lipophilicity , which is the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.

  • Druglikeness Studies : 4-Acetamido-2-methylbenzoic acid could be used in studies of druglikeness , which is a measure of a chemical compound’s properties that would make it a good drug.

  • Water Solubility Studies : The compound could be used in studies of water solubility , which is a measure of the amount of a chemical compound that can dissolve in water.

  • Pharmacokinetics : Given its chemical structure, 4-Acetamido-2-methylbenzoic acid could potentially be used in pharmacokinetic studies . Pharmacokinetics is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body.

  • Medicinal Chemistry : 4-Acetamido-2-methylbenzoic acid could potentially be used in medicinal chemistry , which involves the design and synthesis of therapeutic agents.

  • Lipophilicity Studies : The compound could be used in studies of lipophilicity , which is the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.

  • Druglikeness Studies : 4-Acetamido-2-methylbenzoic acid could be used in studies of druglikeness , which is a measure of a chemical compound’s properties that would make it a good drug.

  • Water Solubility Studies : The compound could be used in studies of water solubility , which is a measure of the amount of a chemical compound that can dissolve in water.

  • .

Safety And Hazards

4-Acetamido-2-methylbenzoic acid can cause skin irritation and serious eye irritation . If inhaled, it may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-acetamido-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-5-8(11-7(2)12)3-4-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPDTYYKDYMCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370624
Record name 4-Acetamido-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-2-methylbenzoic acid

CAS RN

103204-69-9
Record name 4-(Acetylamino)-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103204-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamido-2-methylbenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Boyland, P Sims - Biochemical Journal, 1959 - ncbi.nlm.nih.gov
… with 2N-HCI to yield 4-acetamido-2-methylbenzoic acid in needles, mp and mixed mp 2499 (… of 4-acetamido-2methylbenzoic acid was obtained from the various fractions. A sample of …
Number of citations: 10 www.ncbi.nlm.nih.gov
JD Albright, VG DeVries, MT Du, EE Largis… - Journal of medicinal …, 1983 - ACS Publications
The synthesis of a series of analogues in which the carboxylicacid group of cetaben is replaced by carboxylate ester, carboxamide, or a variety of other substituent groups is described. …
Number of citations: 25 pubs.acs.org
CP STEWART - Progress in Chemical Toxicology: Volume 2, 2013 - books.google.com
… Rats, after dosing with 3, 4-dimethylaniline and 3, 4-dimethylacetanilide, excreted 4-acetamido-2-methylbenzoic acid with no evidence of conjugation with glucuronic acid, 2-amino-4, 5-…
Number of citations: 0 books.google.com
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow

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